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Compound of Interest

Compound Name: Azane;chromium

Cat. No.: B1143656 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the

coordination chemistry of chromium with a diverse array of nitrogen-containing ligands. It

covers the electronic structure, stereochemistry, spectroscopic and magnetic properties, and

synthetic methodologies pertinent to this class of compounds, which are of significant interest

in fields ranging from catalysis to medicinal chemistry.

Core Principles of Chromium Coordination
Chromium, a first-row transition metal, exhibits a rich coordination chemistry, primarily in the

+2, +3, and +6 oxidation states, although other states like +5 are also known.[1][2] The most

stable and extensively studied oxidation state is Cr(III), which has a d³ electronic configuration.

[2] According to Hard-Soft Acid-Base (HSAB) theory, the Cr(III) ion is a hard Lewis acid,

showing a preference for coordination with hard Lewis bases, including many nitrogen donor

ligands like ammonia and primary amines.[3][4]

The coordination number and geometry of chromium complexes are influenced by the size and

nature of the ligands and the oxidation state of the metal. Six-coordinate octahedral geometry

is the most common, particularly for Cr(III).

Key Oxidation States and Electronic Configurations:
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Chromium (II) (d⁴): Cr(II) complexes are potent reducing agents.[2] In an octahedral field,

they can be either high-spin (t₂g³ eg¹, with four unpaired electrons) or low-spin (t₂g⁴ eg⁰, with

two unpaired electrons), depending on the ligand field strength.[5] High-spin d⁴ octahedral

complexes are susceptible to significant Jahn-Teller distortion.[6]

Chromium (III) (d³): This is the most stable oxidation state.[2] With a t₂g³ eg⁰ configuration in

an octahedral field, it has three unpaired electrons, leading to characteristic paramagnetic

behavior and distinct electronic spectra.

Chromium (V) (d¹): This higher oxidation state can be stabilized by strongly donating ligands,

such as the nitrido (N³⁻) ligand.[7][8]

Common Nitrogen Donor Ligands
A vast range of nitrogen-containing molecules act as ligands for chromium, from simple

monodentate to complex polydentate macrocyclic systems.

Monodentate Ligands: Ammonia (ammine), pyridine, and their derivatives.

Bidentate and Polydentate Ligands: Ethylenediamine (en), 2,2'-bipyridine (bpy), 1,10-

phenanthroline (phen), and Schiff bases. These ligands form stable chelate rings with the

chromium center.[9]

Macrocyclic Ligands: Porphyrins, corroles, and tetraazamacrocycles like cyclam and cyclen

provide a high degree of kinetic and thermodynamic stability to the resulting chromium

complexes.[7][10]

Anionic N-Donor Ligands: Amido (NR₂⁻), imido (NR²⁻), and nitrido (N³⁻) ligands can form

strong, multiple bonds with the chromium center, stabilizing higher oxidation states.[11]

Spectroscopic Properties
Electronic and vibrational spectroscopy are essential tools for characterizing chromium-

nitrogen complexes.

3.1. Electronic (UV-Visible) Spectroscopy The UV-Vis spectra of octahedral Cr(III) complexes

are typically characterized by two spin-allowed, but Laporte-forbidden, d-d transitions.[12]
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These correspond to the excitation of an electron from the ground state (⁴A₂g) to excited states

(⁴T₂g and ⁴T₁g). A third, higher-energy spin-allowed transition is often obscured by intense

charge-transfer bands.[13] Additionally, sharp, weak spin-forbidden transitions (e.g., to ²E and

²T₁ states) can sometimes be observed, which are responsible for the luminescence of some

Cr(III) complexes.[9][13]

3.2. Vibrational (Infrared) Spectroscopy IR spectroscopy is used to confirm the coordination of

the nitrogen ligand to the chromium center. For instance, the coordination of an azomethine

(C=N) group, common in Schiff base ligands, is indicated by a shift in its stretching frequency

(ν(C=N)) compared to the free ligand. The appearance of a new band at lower frequencies

(typically ~450 cm⁻¹) can be attributed to the Cr-N stretching vibration.

Magnetic Properties
The magnetic properties of chromium complexes are dictated by the number of unpaired d-

electrons.

Cr(III) (d³): Complexes are paramagnetic, with magnetic moments typically in the range of

3.7-3.9 Bohr Magnetons (B.M.), corresponding to three unpaired electrons.[10]

Cr(II) (d⁴): High-spin complexes are strongly paramagnetic with moments corresponding to

four unpaired electrons, while low-spin complexes are less paramagnetic with two unpaired

electrons.[5]

Polynuclear Complexes: In complexes containing multiple chromium centers, magnetic

coupling (either antiferromagnetic or ferromagnetic) can occur, mediated by bridging ligands.

[14]

Data Presentation
The following tables summarize key quantitative data for representative chromium-nitrogen

complexes.

Table 1: Selected Cr-N Bond Lengths in Various Complexes
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Complex
Oxidation
State

Cr-N Bond
Type

Bond Length
(Å)

Reference(s)

Nitrido(corrola
to)chromium(V
)

Cr(V) Cr≡N (Nitrido) 1.530 [7][8]

Nitrido(corrolato)

chromium(V)
Cr(V) Cr-N (Pyrrolic) 1.988–1.997 [7]

[NCr(NPh)

(NPrⁱ₂)₂]⁻
Cr(V) Cr≡N (Nitrido) 1.542 [11]

[NCr(NPh)

(NPrⁱ₂)₂]⁻
Cr(V)

Cr-N

(Anilido/Amido)
1.896 [11]

| Dinuclear Cr(III) Macrocycle | Cr(III) | Cr-N (Average) | 2.166 |[13] |

Table 2: Electronic Transitions for Octahedral Cr(III)-Nitrogen Complexes

Complex Solvent
⁴A₂g → ⁴T₂g
(nm)

⁴A₂g → ⁴T₁g
(F) (nm)

⁴A₂g → ⁴T₁g
(P) (nm)

Reference(s
)

Cr(III) with
Thiohydraz
one Ligand
1

Reflectance 475 431 406 [12]

| Cr(III) with Thiohydrazone Ligand 2 | Reflectance | 435 | 348 | 288 |[12] |

Table 3: Stability Constants for Cr(III) with N-Donor Ligands
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Ligand Medium
Temperat
ure (°C)

log β₁ log β₂ log β₃
Referenc
e(s)

Cyanide
(CN⁻)

Aqueous 29-45 - - - [15]

Thiocyanat

e (SCN⁻)

1 M

NaClO₄
25 3.1 4.8 5.8 [16]

EDTA⁴⁻ Aqueous 29-45 - - - [15]

Methylamin

e

(CH₃NH₂)

Aqueous 29-45 - - - [15]

Ethylamine

(C₂H₅NH₂)
Aqueous 29-45 - - - [15]

Iminodiacet

ic acid

0.1 M

NaClO₄
25 10.9 21.4 - [16]

| Picolinic acid | 0.1 M NaClO₄ | 25 | 4.76 | 9.14 | - |[16] |

Note: Stability constant data for some ligands in reference[15] were determined but not

presented in a stepwise format.

Experimental Protocols
6.1. General Synthesis of a Cr(III) Macrocyclic Complex

This protocol is adapted from the synthesis of Cr(III) complexes with ligands derived from 2,6-

diaminopyridine.

Ligand Formation/Template Synthesis: An ethanolic solution of a dicarbonyl compound (e.g.,

acetylacetone, 0.01 mol) is mixed with an ethanolic solution of a diamine (e.g., 2,6-

diaminopyridine, 0.01 mol).

Complexation: To this mixture, a solution of a Cr(III) salt (e.g., CrCl₃·6H₂O, 0.005 mol) in

ethanol or water is added.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.iosrjournals.org/iosr-jac/papers/vol12-issue10/Series-1/I1210015458.pdf
https://www.researchgate.net/publication/226453355_Prediction_of_Stability_Constants_for_CrIII_and_CrII_complexes
https://www.iosrjournals.org/iosr-jac/papers/vol12-issue10/Series-1/I1210015458.pdf
https://www.iosrjournals.org/iosr-jac/papers/vol12-issue10/Series-1/I1210015458.pdf
https://www.iosrjournals.org/iosr-jac/papers/vol12-issue10/Series-1/I1210015458.pdf
https://www.researchgate.net/publication/226453355_Prediction_of_Stability_Constants_for_CrIII_and_CrII_complexes
https://www.researchgate.net/publication/226453355_Prediction_of_Stability_Constants_for_CrIII_and_CrII_complexes
https://www.iosrjournals.org/iosr-jac/papers/vol12-issue10/Series-1/I1210015458.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: The resulting solution is refluxed for several hours (typically 4-6 hours). The color

of the solution may change, indicating complex formation.

Isolation: The solution is cooled to room temperature and may be left overnight to facilitate

precipitation.

Purification: The solid product is collected by filtration, washed with a suitable solvent like

ethanol to remove unreacted starting materials, and dried under vacuum over a desiccant

(e.g., P₄O₁₀).

6.2. Synthesis of Chloro-hydroxo(4,11-dimethyl-1,4,8,11-

tetraazabicyclo[6.6.2]hexadecane)chromium(III) Chloride

This protocol is adapted from reference[10].

Ligand Dissolution: The cross-bridged macrocyclic ligand (0.254 g, 1.00 mmol) is dissolved

in 20 mL of dimethylformamide (DMF).

Addition of Chromium Precursor: Anhydrous chromium(II) chloride (CrCl₂, 0.123 g, 1.00

mmol) is added to the solution.

Reaction: The mixture is stirred at 50–60 °C for 48 hours in the open air. The reaction

progress is monitored by a color change from green to dark blue.

Crystallization: The solution is cooled, and any solid impurities are removed by filtration.

Isolation: Diethyl ether is allowed to slowly diffuse into the filtrate. This results in the

formation of blue, X-ray quality crystals of the product. The crystals are collected, washed,

and dried.

Visualized Workflows and Concepts
The following diagrams illustrate key workflows and theoretical principles in chromium

coordination chemistry.
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General Workflow for Synthesis and Characterization of Cr-N Complexes

Synthesis & Purification

Characterization

Nitrogen Ligand

Complexation
Reaction

Chromium Precursor
(e.g., CrCl₃)

Purification
(Crystallization/

Chromatography)

Single Crystal
X-ray Diffraction

(Structure)

UV-Vis Spectroscopy
(Electronic Properties)

IR Spectroscopy
(Vibrational Modes)

Magnetic Susceptibility
(Spin State)
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Electronic Transitions in an Octahedral Cr(III) (d³) Complex

Ground State
⁴A₂g

t₂g ↑ ↑ ↑

t₂g ↑ ↑  eg ↑

 ν₁ (Spin-allowed)

t₂g ↑  eg ↑ ↑

 ν₂ (Spin-allowed) t₂g ↑↓ ↑

 Spin-forbidden
(Luminescence)

Excited State
⁴T₂g

Energy

Excited State
⁴T₁g

Excited State
²Eg
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Jahn-Teller Distortion in a High-Spin d⁴ Cr(II) Complex

eg (dₓ²₋ᵧ², d₂²)  ↑   t₂g (dₓᵧ, dₓ₂, dᵧ₂) ↑ ↑ ↑dₓ²₋ᵧ²  ↑
Splitting

d₂²

Splitting

dₓᵧ  ↑

Splitting

dₓ₂, dᵧ₂  ↑ ↑

Splitting

Unequal occupation of eg orbitals
leads to geometric distortion,

removing degeneracy and lowering
the overall energy.

cluster_after

cluster_before

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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